molecular formula C16H14F3N5O2S B2906654 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 891135-65-2

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2906654
CAS No.: 891135-65-2
M. Wt: 397.38
InChI Key: CORXGPQBCMGRJE-UHFFFAOYSA-N
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
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Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a derivative of the triazolo-pyrimidine family. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest interactions with various biological targets that may lead to therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C16H17F3N4O2S
  • Molecular Weight : 392.39 g/mol
  • CAS Number : 891130-70-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological receptors and enzymes. The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is known for its hydrogen bond accepting and donating capabilities, which facilitate its binding to target proteins.

Target Enzymes and Pathways

Research indicates that compounds with similar structures can inhibit various enzymes:

  • Carbonic Anhydrase
  • Cholinesterase
  • Alkaline Phosphatase
  • Lipase
  • Aromatase .

These interactions may lead to significant biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of triazolo-pyrimidine derivatives. For instance:

  • The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It showed efficacy against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some cases .

Case Studies and Research Findings

StudyFindings
Study 1The compound demonstrated an IC50 value of 64.5 μg/mL against cancer cell lines, indicating potential for further development as an anticancer agent .
Study 2Inhibition of alkaline phosphatase enzymes was noted, suggesting a mechanism for its anti-proliferative effects .
Study 3Antimicrobial assays revealed significant activity against four human pathogenic bacteria .

Pharmacokinetics

In silico studies have provided insights into the pharmacokinetic profiles of this compound. These studies suggest favorable absorption and distribution characteristics that could enhance its therapeutic efficacy in vivo .

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-8-9(2)24-14(21-13(8)26)22-23-15(24)27-7-12(25)20-11-5-3-10(4-6-11)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORXGPQBCMGRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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